5-Bromo-[1,1'-biphenyl]-3-amine
Description
Contextualization within Biphenyl (B1667301) Chemistry and Aryl Halides
The scientific interest in 5-Bromo-[1,1'-biphenyl]-3-amine is best understood by first examining the chemical families to which it belongs: biphenyls and halogenated arylamines.
The biphenyl scaffold, consisting of two connected phenyl rings, is a privileged structure in several areas of chemical research. Its unique conformational properties, where the two rings can rotate relative to each other, influence the three-dimensional shape and electronic properties of molecules containing this core. This structural feature is highly significant in medicinal chemistry, where biphenyl-containing compounds have been developed as therapeutics for conditions such as neurodegenerative diseases and as immune checkpoint inhibitors for cancer therapy. wikipedia.orgnih.gov
Beyond medicine, biphenyl scaffolds are integral to materials science, forming the basis for liquid crystals and fluorescent layers in organic light-emitting diodes (OLEDs). rsc.org The academic pursuit of new synthetic methods to create and modify biphenyl structures is a vibrant field, with techniques like distal C-H functionalization being explored to add further complexity to these valuable scaffolds. enamine.net The development of molecular switches, molecules that can change conformation in response to stimuli, has also utilized the biphenyl framework. google.com
Halogenated arylamines are a cornerstone of modern organic synthesis. These compounds are critical intermediates in the production of a wide array of fine chemicals, including pharmaceuticals and agrochemicals. gre.ac.uklibretexts.org The presence of a halogen atom, such as bromine, on the aromatic ring provides a reactive handle for a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions. gre.ac.uk These reactions allow for the precise formation of new carbon-carbon or carbon-heteroatom bonds.
The amino group on the aromatic ring is a strong activating group in electrophilic aromatic substitution reactions. chemscene.comrsc.org However, its high reactivity can sometimes be challenging to control. rsc.org To manage this, synthetic chemists often convert the amine to a diazonium salt. This intermediate can then be replaced by a wide range of other functional groups through reactions like the Sandmeyer reaction, greatly expanding the synthetic utility of the original arylamine. chemscene.com Ongoing research focuses on developing greener and more selective methods for the halogenation of arylamines, including the use of enzyme-based biocatalysis. gre.ac.uklibretexts.org
Historical Perspective of Research Involving this compound
While this compound is commercially available as a chemical building block, its specific research history is primarily understood through the development of synthetic methodologies for its structural class.
The primary and most established method for constructing the biphenyl core of molecules like this compound is the Suzuki-Miyaura cross-coupling reaction. libretexts.orgorganic-chemistry.org This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide. libretexts.org
The synthesis of the parent compound, 3-aminobiphenyl (B1205854), has been achieved by the Suzuki coupling of 3-bromoaniline (B18343) with phenylboronic acid. wikipedia.org By analogy, a logical and widely practiced route to this compound involves the coupling of a suitably substituted aniline (B41778) derivative with phenylboronic acid. A plausible pathway is the reaction of 3,5-dibromoaniline (B181674) with one equivalent of phenylboronic acid, or the coupling of a molecule like 3-amino-5-bromophenylboronic acid with a phenyl halide.
The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. Key steps include the oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation of the organic group from the boron atom to the palladium, and finally, reductive elimination to form the biphenyl product and regenerate the catalyst. organic-chemistry.org
Table 1: Plausible Synthetic Route for this compound via Suzuki-Miyaura Coupling
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| 3-Amino-5-bromophenylboronic acid | Bromobenzene (B47551) | Palladium catalyst (e.g., Pd(PPh₃)₄) + Base | This compound |
| 3,5-Dibromoaniline | Phenylboronic acid | Palladium catalyst (e.g., Pd(OAc)₂) + Ligand + Base | This compound |
This table represents likely synthetic strategies based on established chemical principles.
The research applications of this compound stem from its identity as a bifunctional building block. Its structure contains two key points for further chemical modification: the nucleophilic amino group and the bromine-substituted carbon atom, which is susceptible to cross-coupling reactions.
This dual functionality allows for a stepwise or divergent synthesis approach. The amino group can be acylated to form amides, alkylated, or transformed into other functional groups via diazotization. For example, benzamide (B126) derivatives, which could be formed from this amine, are known to possess a wide range of pharmacological activities. walshmedicalmedia.com
Simultaneously, the bromine atom can serve as a connection point for a second cross-coupling reaction (e.g., a subsequent Suzuki, Heck, or Buchwald-Hartwig reaction). This enables the construction of more elaborate, three-dimensional terphenyl or more complex poly-aryl systems. The evolution of its use is tied to the advancement of cross-coupling technologies, which have broadened the scope and efficiency of creating complex molecules from simpler, functionalized building blocks like this one. rsc.orgresearchgate.net Therefore, this compound is a valuable intermediate for chemists aiming to build libraries of complex molecules for screening in drug discovery and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXORPLABCGSHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Bromo 1,1 Biphenyl 3 Amine
Retrosynthetic Analysis of 5-Bromo-[1,1'-biphenyl]-3-amine
Retrosynthetic analysis is a powerful technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com This process involves strategically breaking bonds to identify key synthetic transformations in reverse.
Disconnection Strategies for Biphenyl (B1667301) and Arylamine Units
The structure of this compound presents two primary disconnection points: the C-C bond of the biphenyl core and the C-N bond of the arylamine.
Biphenyl Disconnection: The most logical disconnection is at the biphenyl linkage. This suggests a cross-coupling reaction as the key bond-forming step. The precursors would be a substituted bromobenzene (B47551) derivative and a phenyl boronic acid or a similar organometallic reagent.
Arylamine Disconnection: Cleaving the C-N bond suggests the introduction of the amine group onto a pre-formed bromo-biphenyl scaffold. This can be achieved through various amination reactions.
Considering chemoselectivity, introducing reactive functional groups like amines late in the synthesis is often advantageous to avoid unwanted side reactions. amazonaws.com Therefore, a strategy that first constructs the substituted biphenyl core followed by the introduction of the amine functionality is often preferred.
Precursor Chemistry and Starting Material Considerations
The choice of starting materials is critical for an efficient synthesis. The substitution pattern on both aromatic rings of this compound dictates the selection and derivatization of precursors.
Derivatization of Biphenyl Precursors
The synthesis of substituted biphenyls often involves the coupling of two functionalized benzene (B151609) rings. nih.gov One common approach is the Suzuki-Miyaura coupling, which utilizes an organoboron compound and an organohalide. almerja.comlibretexts.org For the synthesis of the this compound backbone, suitable precursors could be 3,5-dibromonitrobenzene and phenylboronic acid.
Strategies for Introducing Bromo and Amine Functionalities
The introduction of the bromo and amine groups can be achieved through several established methods:
Bromination: Electrophilic aromatic substitution is a standard method for introducing a bromine atom onto an aromatic ring. researchgate.net The choice of brominating agent and reaction conditions depends on the activation or deactivation of the aromatic ring by existing substituents.
Amination: The amine group can be introduced by the reduction of a nitro group. This is a common and efficient method, often accomplished using reducing agents like iron, tin, or zinc in the presence of an acid, or through catalytic hydrogenation. youtube.com Alternatively, Buchwald-Hartwig amination provides a powerful tool for the direct formation of C-N bonds. researchgate.netmdpi.com
Transition Metal-Catalyzed Coupling Approaches
Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of C-C and C-N bonds.
Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds. almerja.comlibretexts.orgmdpi.com It involves the palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide or triflate. almerja.comlibretexts.org
The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com
For the synthesis of a precursor to this compound, a typical Suzuki-Miyaura coupling could involve the reaction of 1,3-dibromo-5-nitrobenzene (B1662017) with phenylboronic acid. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, such as K₂CO₃ or Cs₂CO₃, in a suitable solvent system like dioxane/water or DME/water. nih.govrsc.org The choice of ligand on the palladium catalyst can be crucial for achieving high yields, especially with sterically hindered or electronically deactivated substrates. nih.govorganic-chemistry.org
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield |
| 1,3-dibromo-5-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DME/H₂O | 3-Bromo-5-nitro-1,1'-biphenyl | High |
| 3-Bromo-5-nitrophenylboronic acid | Bromobenzene | PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | 3-Bromo-5-nitro-1,1'-biphenyl | Good |
This table presents hypothetical yet plausible reaction conditions based on established Suzuki-Miyaura coupling protocols.
Optimization of Catalytic Systems and Ligand Effects
The Suzuki-Miyaura coupling is a cornerstone of biaryl synthesis. The reaction's success is highly dependent on the catalytic system, which typically consists of a palladium source and a supporting ligand. For the coupling of an electron-deficient halide (like a bromoaniline derivative) with phenylboronic acid, the choice of ligand is critical to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.
Electron-rich, bulky phosphine (B1218219) ligands are known to accelerate these coupling reactions significantly. Ligands such as SPhos, XPhos, and Buchwald's biaryl phosphine ligands, in general, are highly effective. They stabilize the palladium(0) species and facilitate the oxidative addition to the aryl bromide. The steric bulk of these ligands promotes the reductive elimination step, releasing the biphenyl product and regenerating the catalyst. The optimization of the catalyst system often involves screening various ligands, bases, and solvents to maximize the yield and minimize side reactions like dehalogenation or homocoupling of the boronic acid. nih.govacs.org
For a challenging substrate, such as one with both an amine and a bromo substituent, the ligand's electronic properties are as important as its steric profile. The amine group can coordinate to the palladium center, potentially interfering with the catalytic cycle. Therefore, ligands that form stable, highly active catalysts are necessary to overcome this potential inhibition. nih.gov
Table 1: Illustrative Optimization of Suzuki-Miyaura Coupling Conditions (Based on data for analogous couplings of substituted bromoanilines with phenylboronic acid)
| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 45 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2.5) | K₃PO₄ | 1,4-Dioxane | 100 | 88 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | t-BuOH | 80 | 92 |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 65 |
| 5 | [Pd(IPr)(allyl)Cl] (2) | - | K₂CO₃ | Toluene | 110 | 95 |
This table is a representation of typical optimization studies and does not reflect a direct synthesis of the title compound but is based on findings for similar substrates. researchgate.netmdpi.comnih.gov
Steric and Electronic Influences on Reaction Efficiency
The efficiency of the Suzuki coupling is profoundly influenced by the steric and electronic nature of the substrates. In synthesizing this compound from a precursor like 1,3-dibromo-5-nitrobenzene, the electronic properties of the starting material are a key consideration. The nitro group is strongly electron-withdrawing, which can make the C-Br bond more susceptible to oxidative addition. However, the presence of two ortho-substituents (even if they are just hydrogen in this case) relative to the coupling site can present steric challenges.
For substrates with significant steric hindrance, such as those with ortho-substituents, specialized ligands are required to achieve good yields. researchgate.net Ligands like BI-DIME and phenanthrene-based ligands have been developed for highly hindered couplings. orgsyn.org While this compound itself is not exceptionally hindered at the coupling sites, the principles governing sterically demanding reactions inform the choice of robust catalytic systems that can overcome more subtle steric and electronic challenges. nih.gov The electronic nature of the substituents also plays a role; electron-donating groups on the boronic acid and electron-withdrawing groups on the aryl halide generally accelerate the reaction. nih.gov
Buchwald-Hartwig Amination Strategies to Biphenyl Amine Precursors
The reaction's success relies on a palladium catalyst paired with a specialized ligand and a strong base. libretexts.org Generations of Buchwald-Hartwig catalysts have been developed, each expanding the reaction's scope. wikipedia.org For the amination of an aryl bromide, ligands like BrettPhos or Xantphos are often effective, in combination with bases such as sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄). nrochemistry.com
Table 2: Representative Conditions for Buchwald-Hartwig Amination (Based on data for amination of substituted aryl bromides)
| Entry | Aryl Bromide | Amine Source | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3,5-Dibromobiphenyl | Benzophenone Imine | Pd₂(dba)₃ (2) | BINAP | NaOtBu | Toluene | 100 | 85 |
| 2 | 3-Bromo-5-phenyl-bromobenzene | NH₃ (gas) | Pd(OAc)₂ (1) | cataCXium® A | K₂CO₃ | t-AmylOH | 110 | 78 |
| 3 | 3-Bromobiphenyl (B57067) | LiN(SiMe₃)₂ | BrettPhos Pd G4 (2) | BrettPhos | LiHMDS | THF | 80 | 90 |
| 4 | 3,5-Dibromobiphenyl | Aniline (B41778) | Pd(OAc)₂ (2) | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 89 |
This table illustrates typical conditions for the Buchwald-Hartwig reaction on analogous substrates. nrochemistry.comyoutube.com
Copper-Mediated Ullmann-Type Coupling Reactions
The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds, typically between an aryl halide and an amine. byjus.com While traditional Ullmann reactions require harsh conditions (high temperatures and stoichiometric copper), modern protocols use catalytic amounts of copper salts with ligands, allowing for milder reaction conditions. nih.govresearchgate.net
This method can be used to synthesize this compound, for instance, by coupling 5-bromo-3-iodobiphenyl with an amine or ammonia (B1221849) source. The reactivity of aryl halides in Ullmann couplings generally follows the order I > Br > Cl. The presence of electron-withdrawing groups on the aryl halide can facilitate the reaction. Ligands such as L-proline or N,N'-dimethylethylenediamine (DMEDA) have been shown to significantly improve the efficiency of copper-catalyzed aminations. researchgate.net
Other Cross-Coupling Methodologies (e.g., Negishi, Stille, Heck)
Beyond Suzuki and Buchwald-Hartwig reactions, other cross-coupling methods offer alternative routes to the biphenyl scaffold.
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by palladium or nickel. wikipedia.orgorganic-chemistry.org For the synthesis of our target molecule, one could couple a phenylzinc reagent with 3,5-dibromoaniline (B181674) (or a protected derivative). Negishi couplings are known for their high functional group tolerance and the ability to form C(sp²)-C(sp²) bonds efficiently. nih.govrsc.org
Stille Reaction: The Stille coupling uses an organotin (stannane) reagent to couple with an organic halide, catalyzed by palladium. wikipedia.orglibretexts.org A possible route would be the reaction of phenyltrimethylstannane with a 3,5-dihaloaniline derivative. A major advantage of Stille reactions is the stability of organostannanes to air and moisture, though the toxicity of tin compounds is a significant drawback. orgsyn.orgorganic-chemistry.org
Heck Reaction: The Heck reaction couples an aryl halide with an alkene. wikipedia.org While not a direct route to a biphenyl, it can be used to synthesize precursors. For instance, 3,5-dibromoaniline could be coupled with styrene (B11656) to form a stilbene (B7821643) derivative, which could then be further manipulated or cyclized to form more complex structures. rsc.orgorganic-chemistry.org Intramolecular Heck reactions are particularly powerful for constructing polycyclic systems. mdpi.com
Classical Organic Synthesis Routes
Before the advent of transition-metal catalysis, classical methods were the primary means of synthesizing substituted aromatics. These routes are often less efficient and regioselective but remain fundamental to organic chemistry.
Electrophilic Aromatic Substitution for Bromination and Amination
A classical approach to this compound might start from 3-aminobiphenyl (B1205854). The challenge lies in controlling the regioselectivity of electrophilic bromination. The amino group is a strong activating, ortho-, para-director. Therefore, direct bromination of 3-aminobiphenyl would likely lead to a mixture of products, with bromination occurring at the positions ortho and para to the amine (positions 2, 4, and 6) and also on the second ring, which is activated by the first.
To achieve the desired 5-bromo substitution, the powerful directing effect of the amine must be tempered. This is typically done by protecting the amine as an acetanilide. The N-acetyl group is still an ortho-, para-director but is less activating than a free amino group, offering better control. Bromination of 3-acetamidobiphenyl (B1210742) would still favor substitution at the 4- and 6-positions. Achieving substitution at the 5-position via this route is not straightforward and would likely result in very low yields due to the directing effects of the substituents.
Direct electrophilic amination of a pre-formed 3-bromobiphenyl is also challenging. Electrophilic amination reagents exist but are often highly reactive and can lead to low yields and side reactions. wikipedia.orgnih.gov Therefore, this classical approach is generally considered less practical for the specific isomer this compound compared to modern cross-coupling strategies. nih.gov
Sandmeyer Reactions and Diazotization Chemistry
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of primary aromatic amines into a wide array of functional groups via the formation of a diazonium salt intermediate. nih.gov This transformation is particularly useful for introducing halides, such as bromine, onto an aromatic ring with high regioselectivity, which can be challenging to achieve through direct halogenation. organic-chemistry.org
The process begins with diazotization, where a primary aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HBr, HCl), at low temperatures (0–5 °C). This converts the amino group into a diazonium salt. In the subsequent step, the diazonium group is displaced by a nucleophile, catalyzed by a copper(I) salt. wikipedia.org For the synthesis of a bromo-substituted biphenyl, copper(I) bromide (CuBr) is the reagent of choice. nih.gov
The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, which is formed in the catalytic cycle, to yield the final aryl bromide and regenerate the copper(I) catalyst. wikipedia.org
While direct synthesis of this compound starting from [1,1'-biphenyl]-3,5-diamine via a partial Sandmeyer reaction is conceivable, a more common strategy involves the synthesis of a bromo-nitro-biphenyl precursor, followed by reduction of the nitro group. For instance, a multi-step synthesis of a complex N-biphenyl pyrrolidine (B122466) derivative involved the diazotization of an amino group on a biphenyl scaffold followed by treatment with copper(I) oxide and sodium nitrite to introduce a different functional group, showcasing the versatility of diazotization chemistry in complex molecule synthesis. rsc.org Another relevant example is the synthesis of 3-bromo-5-aryl-1H-pyrazole-4-carboxamides, where a pyrazole (B372694) amine was successfully converted to the corresponding bromide using tert-butyl nitrite and CuBr₂ in acetonitrile (B52724), achieving a 59% yield. nih.gov
A modified, metal-free alternative to the classic Sandmeyer reaction has also been developed for the synthesis of aryl bromides. This one-pot reaction involves the diazotization of anilines followed by the addition of molecular bromine, proceeding smoothly at room temperature without the need for a copper catalyst. ias.ac.in This approach offers the advantages of shorter reaction times and a simpler workup. ias.ac.in
Table 1: Comparison of Traditional and Modified Sandmeyer Reaction Conditions for Bromination
| Feature | Traditional Sandmeyer Reaction | Modified Metal-Free Bromination |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) in Acid | Sodium Nitrite (NaNO₂) in Acid |
| Brominating Agent | Copper(I) Bromide (CuBr) | Molecular Bromine (Br₂) |
| Catalyst | Copper(I) | None |
| Temperature | 0–5 °C | 0–10 °C for diazotization, then room temp. |
| Reaction Time | Varies, can be several hours | 4–12 hours |
| Workup | Often requires removal of copper salts | Simpler, biphasic separation |
This table provides a general comparison based on typical laboratory procedures.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) is another fundamental reaction for modifying aromatic rings. In contrast to electrophilic substitution, SNAr involves the attack of a nucleophile on an aromatic ring and the displacement of a leaving group. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. masterorganicchemistry.comlibretexts.org
In the context of synthesizing this compound, a potential SNAr strategy could involve a precursor like 3,5-dibromo-[1,1'-biphenyl]. The introduction of an amino group could be attempted by reacting this dibromobiphenyl with an aminating agent, such as sodium amide (NaNH₂), or with ammonia under high pressure and temperature. However, without activating groups on the ring, such reactions are challenging and may proceed through a benzyne (B1209423) intermediate, which can lead to a mixture of isomers. masterorganicchemistry.com
A more plausible SNAr route would involve a biphenyl system activated by an electron-withdrawing group. For example, the synthesis of N-biphenyl pyrrolidine derivatives has been achieved where a fluorine atom on a nitro-substituted biphenyl ring is displaced by an amine nucleophile. rsc.org Specifically, 2'-bromo-2-fluoro-5-nitro-1,1'-biphenyl was reacted with (R)-(3-N,N-dimethylamino)pyrrolidine in the presence of potassium carbonate in DMF to yield the desired product. rsc.org The nitro group in this case activates the ring for nucleophilic attack, and it can subsequently be reduced to the target amine.
The reactivity in SNAr reactions is also dependent on the nature of the leaving group, with F > Cl > Br > I being the typical order of reactivity. Therefore, a fluoro-substituted precursor would be more reactive towards nucleophilic displacement than a bromo-substituted one.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.it In the synthesis of biphenyl compounds, this often translates to using less toxic solvents, reducing energy consumption, and enabling the recycling of expensive catalysts.
Solvent-Free or Aqueous Reaction Systems
The Suzuki-Miyaura cross-coupling, a primary method for constructing the biphenyl backbone, traditionally uses organic solvents like toluene, dioxane, or DMF. A significant green advancement is the adaptation of this reaction to aqueous media. Water is a non-toxic, non-flammable, and inexpensive solvent. The use of water-soluble ligands and phase-transfer catalysts can facilitate the reaction between the often water-insoluble organic substrates.
Research has demonstrated highly efficient Suzuki couplings in water using a palladium chloride catalyst with a modified β-cyclodextrin ligand (Ln@β-CD). nih.gov This system allows for very low catalyst loadings (as low as 0.01 mol %) and proceeds under mild conditions, affording excellent yields of biaryl products. nih.gov The cyclodextrin (B1172386) is thought to act as a supramolecular host, encapsulating the organic substrates and bringing them into proximity with the water-soluble palladium catalyst.
Solvent-free synthesis is another impactful green chemistry strategy. Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, has been successfully applied to the synthesis of biphenyl derivatives. mdpi.com For instance, the reaction of biphenyl with phthalic anhydride (B1165640) in the presence of aluminum chloride has been achieved through a solvent-free mechanochemical ball milling method. rsc.org This technique can significantly reduce reaction times, and in some cases, improve yields compared to conventional solvent-based methods. mdpi.com
Table 2: Effect of Milling Time on Yield in a Mechanochemical Synthesis
| Milling Time (minutes) | Product Yield (%) |
| 5 | 75 |
| 10 | 88 |
| 15 | 98 |
| 20 | 95 |
Data adapted from a study on the synthesis of biphenyltetracarboxydiimides, demonstrating the optimization of reaction time in a solvent-free system. mdpi.com
Catalyst Recycling and Reusability Studies
A major economic and environmental concern in cross-coupling reactions is the use of expensive and potentially toxic heavy metal catalysts like palladium. mdpi.com Developing methods to recycle and reuse the catalyst is a key goal of green chemistry. researchgate.netdntb.gov.ua
Table 3: Catalyst Reusability in Aqueous Suzuki Coupling
| Cycle | Yield (%) |
| 1 | 98 |
| 2 | 98 |
| 3 | 97 |
| 4 | 96 |
| 5 | 95 |
| 6 | 95 |
Data from a model Suzuki reaction of p-bromotoluene and phenylboronic acid in an aqueous PdCl₂/Lₙ@β-CD system. nih.gov
The development of heterogeneous catalysts, where the catalyst is supported on a solid material (e.g., polymers, silica (B1680970), magnetic nanoparticles), is another major avenue for catalyst recycling. These catalysts can be easily filtered off from the reaction mixture and reused. While not specifically detailed for this compound, these general green chemistry principles and methodologies are highly applicable and represent the future direction of specialty chemical manufacturing.
Chemical Reactivity and Derivatization Studies of 5 Bromo 1,1 Biphenyl 3 Amine
Reactions Involving the Bromo Group
The primary site for derivatization on the 5-Bromo-[1,1'-biphenyl]-3-amine scaffold, without modifying the amine functionality, is the carbon-bromine bond. This bond is susceptible to oxidative addition to a low-valent palladium catalyst, initiating a catalytic cycle that forges a new carbon-carbon bond. The presence of the amino group can influence the electronic properties of the aryl bromide, potentially affecting reaction rates and catalyst selection.
Carbon-Carbon Bond Formation via Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C(sp²)–C(sp²), C(sp²)–C(sp), and C(sp²)–C(sp³) bonds. For this compound, these reactions offer a direct route to extend the biphenyl (B1667301) structure, creating a library of substituted derivatives. The choice of coupling partner dictates the nature of the newly introduced substituent.
The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. nih.gov
The general mechanism involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org
For this compound, Suzuki-Miyaura coupling provides an effective pathway to synthesize terphenylamines and other arylated derivatives. The unprotected amino group is generally well-tolerated, although the choice of base and catalyst system can be crucial to avoid side reactions or catalyst deactivation. Research on unprotected ortho-bromoanilines, which are structurally analogous, demonstrates the feasibility of these transformations. nih.gov
Illustrative Research Findings for Suzuki-Miyaura Coupling of Aryl Bromides:
| Aryl Bromide Substrate | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |
| 2-Bromoaniline | Phenylboronic acid | CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O | 100 | 95 | nih.gov |
| 2-Bromoaniline | 4-Acetylphenylboronic acid | CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O | 100 | 80 | nih.gov |
| 2-Bromoaniline | (4-Chlorophenyl)boronic acid | CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O | 100 | 72 | nih.gov |
| 5-Bromo-1,3-difluoro-2-(trifluoromethyl)benzene | (3,4,5-Trifluorophenyl)boronic acid | Pd₂(dba)₃ / CyJohnPhos | Na₂CO₃ | Toluene | 100 | 83 | acs.org |
| 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one | Phenylboronic acid | XPhosPdG3 | K₂CO₃ | Dioxane | 100 | 90 | mdpi.com |
This table presents data for substrates analogous to this compound to illustrate typical reaction conditions and outcomes.
The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as CuI, in the presence of an amine base (e.g., triethylamine (B128534) or diisopropylamine), which also often serves as the solvent. organic-chemistry.orgyoutube.com
The catalytic cycle is thought to involve the formation of a copper(I) acetylide, which then undergoes transmetalation with a Pd(II)-aryl intermediate generated from the oxidative addition of the aryl bromide to the Pd(0) catalyst. youtube.com Reductive elimination then yields the aryl-alkyne product. libretexts.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org
This reaction would allow for the introduction of an alkynyl substituent onto the biphenyl core of this compound, yielding products like 5-(phenylethynyl)-[1,1'-biphenyl]-3-amine. These resulting enynes are valuable intermediates for further transformations.
Illustrative Research Findings for Sonogashira Coupling of Aryl Bromides:
| Aryl Bromide Substrate | Terminal Alkyne | Catalyst / Co-catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |
| 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 100 | 78 | researchgate.net |
| Bromobenzene (B47551) | Phenylacetylene | Pd-Cu Bimetallic Nanoparticles | Et₃N | Toluene | 80 | >95 | researchgate.net |
| 3-Bromo-5-hydroxybenzoate | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | High | youtube.com |
| Aryl Bromide | Terminal Alkyne | PdCl₂(PCy₃)₂ (Copper-free) | K₂CO₃ | Toluene | 100 | 98 | organic-chemistry.org |
This table presents data for various aryl bromides to illustrate typical Sonogashira reaction conditions, as specific data for this compound is not readily available.
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgbeilstein-journals.org This reaction is a cornerstone of C-C bond formation, creating a vinyl linkage. wikipedia.org
The mechanism proceeds via oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the substituted alkene product and forms a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base. wikipedia.org
Reacting this compound with an alkene such as styrene (B11656) or an acrylate (B77674) ester would yield a stilbene-like or cinnamate-like derivative, respectively. The regioselectivity of the alkene insertion is influenced by steric and electronic factors.
Illustrative Research Findings for Heck Reactions of Aryl Bromides:
| Aryl Bromide Substrate | Alkene | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |
| 3-Bromoindazole | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | N/A (Ball-milling) | N/A | 92 | beilstein-journals.org |
| Benzyl Chloride | Methyl Acrylate | Pd(OAc)₂ | Bu₃N | N/A | 100 | 75-84 | nih.gov |
| 4-Bromoanisole | Styrene | Pd(L-proline)₂ | K₂CO₃ | Water | 100 (MW) | 98 | organic-chemistry.org |
| Aryl Bromide | Aromatic Olefin | Palladacycle phosphine (B1218219) mono-ylide | K₂CO₃ | NMP | 130 | Good | organic-chemistry.org |
This table presents data for various aryl halides to illustrate typical Heck reaction conditions, as specific data for this compound is not readily available.
The Stille coupling is a palladium-catalyzed reaction that joins an organotin compound (organostannane) with an organic electrophile, such as an aryl bromide. wikipedia.orgorganic-chemistry.org It is highly versatile, tolerating a wide array of functional groups, and the organostannane reagents are generally stable to air and moisture. libretexts.org The primary drawback is the toxicity of the tin compounds. organic-chemistry.org
The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation (the rate-limiting step), and reductive elimination. wikipedia.orgharvard.edu The addition of copper(I) salts can sometimes accelerate the reaction. harvard.edu
Coupling this compound with various organostannanes, such as vinyltributyltin or aryltributyltin, would produce vinylated or further arylated biphenyls. The chemoselectivity between C-Br and other potential reactive sites is generally high, favoring reaction at the C-Br bond. nih.gov
Illustrative Research Findings for Stille Coupling of Aryl Bromides:
| Aryl Bromide Substrate | Organotin Reagent | Catalyst / Ligand / Additive | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |
| 4-Bromophenyl triflate | (Ethenyl)tributyltin | PdCl₂(PPh₃)₂ | N/A | Dioxane | Reflux | 91 | nih.gov |
| Iodobenzene | (Tributylstannyl)furan | Pd₂(dba)₃ / AsPh₃ / CuI | N/A | DMF | RT | 91 | harvard.edu |
| Aryl Bromide | Organotin Reagent | Pd(OAc)₂ / Dabco | N/A | DMF | 100 | 85-98 | organic-chemistry.org |
| Aryl Bromide | Organotin Reagent | Pd(PPh₃)₄-PEG 400 | N/A | PEG 400 | 100 | 83-95 | organic-chemistry.org |
This table presents data for various aryl halides to illustrate typical Stille reaction conditions, as specific data for this compound is not readily available.
The Negishi coupling reaction facilitates the formation of carbon-carbon bonds between an organozinc compound and an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgrsc.org This reaction is notable for its high functional group tolerance and its ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. rsc.org Organozinc reagents can be prepared in situ from the corresponding organic halide. organic-chemistry.org
The mechanism follows the standard cross-coupling pathway. The use of bulky, electron-rich phosphine ligands on the palladium catalyst is often beneficial, particularly for challenging substrates. organic-chemistry.org The reaction has been widely applied in the synthesis of complex molecules, including unnatural amino acids. rsc.org
For this compound, Negishi coupling with arylzinc or alkylzinc reagents would provide a direct method for synthesizing a wide range of terphenyl derivatives or alkylated biphenyls. The reactivity difference between aryl bromides and iodides (ArI > ArBr) can be exploited for selective couplings. researchgate.netbath.ac.uk
Illustrative Research Findings for Negishi Coupling of Aryl Bromides:
| Aryl Bromide Substrate | Organozinc Reagent | Catalyst / Ligand | Base/Additive | Solvent | Temp. (°C) | Yield (%) | Ref. |
| 2-Bromoanisole | Isopropylzinc bromide | Pd(OAc)₂ / CPhos | N/A | THF/Toluene | RT | 95 | odinity.com |
| 4-Bromobenzonitrile | Isopropylzinc bromide | Pd(OAc)₂ / CPhos | N/A | THF/Toluene | RT | 96 | odinity.com |
| Boc-L-Ser(OTf)-OMe derived organozinc | 4-Bromo-N,N-dimethylaniline | Pd₂(dba)₃ / SPhos | N/A | NMP | 50 | 95 | researchgate.net |
| Boc-L-Ser(OTf)-OMe derived organozinc | 4-Bromotoluene | Pd(OAc)₂ / P(o-Tol)₃ | N/A | DMF | 50 | 79 | researchgate.net |
This table presents data for substrates analogous to this compound to illustrate typical reaction conditions and outcomes.
Reactions Involving the Amine Group
Diazotization and Subsequent Transformations (e.g., Azidation, Hydroxylation)
The primary aromatic amine group in this compound is readily converted into a diazonium salt. This transformation is typically achieved by treating the amine with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.orglibretexts.org The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions. organic-chemistry.org
Azidation: The diazonium salt can be converted to an aryl azide (B81097). This is a simple and effective method for introducing the azide functionality. organic-chemistry.org
Hydroxylation: The diazonium group can also be displaced by a hydroxyl group to form the corresponding phenol.
The general mechanism for diazotization involves the formation of the nitrosonium ion (NO⁺) in an acidic solution, which then acts as an electrophile and reacts with the primary amine. libretexts.org The resulting diazonium salts of aromatic amines are relatively stable at low temperatures and can serve as intermediates for various substitution reactions. libretexts.orgresearchgate.net
Cyclization Reactions Utilizing the Amine Moiety
The amine functionality in this compound can participate in cyclization reactions to form heterocyclic structures. While specific examples for this exact compound are not prevalent in the provided search results, the general reactivity of aromatic amines suggests its potential in synthesizing fused ring systems. For instance, the amine could react with appropriate bifunctional reagents to form heterocycles such as quinolines, acridines, or carbazoles, depending on the reaction conditions and the other reactant.
Reactivity of the Biphenyl Core
The biphenyl system of this compound provides a scaffold for further functionalization through aromatic substitution reactions.
Electrophilic Aromatic Substitution Patterns on the Biphenyl System
Electrophilic aromatic substitution (EAS) on the biphenyl core is influenced by the directing effects of the existing substituents—the amine (a strongly activating ortho-, para-director) and the bromine (a deactivating ortho-, para-director). The phenyl group itself is also an ortho-, para-directing group. youtube.com
In EAS reactions such as nitration or halogenation, the incoming electrophile will preferentially add to the activated ring containing the amine group. youtube.comrsc.org The positions ortho and para to the powerful activating amine group are the most likely sites of substitution. However, steric hindrance from the adjacent phenyl ring and the bromine atom will play a significant role in the regioselectivity of the reaction. For instance, in the nitration of biphenyl, the ratio of 2-nitro to 4-nitro isomers can be around 3.5, indicating a preference for the ortho position. rsc.org The reaction proceeds through a carbocation intermediate, and the stability of this intermediate determines the final product distribution. openstax.org
Nucleophilic Aromatic Substitution on Activated Sites
Nucleophilic aromatic substitution (SNAr) is another important reaction for modifying the biphenyl core, particularly at positions activated by electron-withdrawing groups. masterorganicchemistry.com While the amine group is activating, the bromine atom can act as a leaving group in SNAr reactions, especially if the ring is further activated by other electron-withdrawing substituents. masterorganicchemistry.comfishersci.co.uk
The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a negatively charged intermediate, followed by the elimination of the leaving group. masterorganicchemistry.com The presence of electron-withdrawing groups ortho or para to the leaving group stabilizes this intermediate and accelerates the reaction. masterorganicchemistry.com In the context of this compound, while the amine is an activating group, reactions with strong nucleophiles could potentially lead to the displacement of the bromine atom.
Multi-Step Synthesis and Complex Molecular Architecture Development
The varied reactivity of this compound makes it a useful starting material for multi-step syntheses aimed at constructing complex molecules. libretexts.orgyoutube.comlibretexts.org
Sequential Derivatization Strategies
A key strategy in utilizing this compound is the sequential derivatization of its different reactive sites. This approach allows for the controlled and stepwise construction of more elaborate structures. libretexts.orgyoutube.com
An example of a sequential derivatization strategy could involve:
Diazotization of the amine: The amine group can be converted to a diazonium salt and subsequently transformed into other functional groups like an azide or a hydroxyl group. organic-chemistry.org
Cross-coupling reaction at the bromine position: The C-Br bond can participate in various cross-coupling reactions, such as Suzuki or Heck couplings, to introduce new carbon-carbon or carbon-heteroatom bonds.
Electrophilic substitution on the biphenyl core: The biphenyl ring system can undergo further functionalization through electrophilic aromatic substitution, with the directing effects of the existing substituents guiding the position of the new group. youtube.com
By carefully choosing the order of these reactions, chemists can synthesize a wide array of complex molecules with precise control over their architecture.
Mechanistic and Kinetic Investigations in 5 Bromo 1,1 Biphenyl 3 Amine Chemistry
Elucidation of Reaction Pathways for Key Transformations
The reactivity of 5-Bromo-[1,1'-biphenyl]-3-amine is dominated by the presence of the bromine substituent on one of the phenyl rings, making it an ideal substrate for a variety of metal-catalyzed cross-coupling reactions. These transformations are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-nitrogen bonds.
Detailed Mechanisms of Metal-Catalyzed Cross-Coupling Reactions
While specific mechanistic studies focusing exclusively on this compound are not extensively detailed in the available literature, its reaction pathways can be confidently inferred from the well-established mechanisms of related aryl bromides in Suzuki-Miyaura and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron species, such as a boronic acid or ester. The catalytic cycle, typically employing a Palladium(0) catalyst, is understood to proceed via three key steps libretexts.org:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step, resulting in a Pd(II) complex.
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide. The base activates the organoboron reagent, facilitating the formation of a key arylpalladium(II) boronate intermediate before the transfer occurs. nih.gov
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle. wikipedia.org
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond, coupling the aryl bromide with an amine. The mechanism shares similarities with the Suzuki coupling wikipedia.orgacsgcipr.orglibretexts.org:
Oxidative Addition: A Pd(0) species undergoes oxidative addition with this compound to form an arylpalladium(II) halide complex. libretexts.org
Amine Coordination and Deprotonation: An external amine coordinates to the palladium complex. A base then deprotonates the coordinated amine to form a palladium amido complex. acsgcipr.org
Reductive Elimination: The C-N bond is formed as the aryl group and the amido ligand are eliminated from the palladium center, yielding the aminated product and regenerating the Pd(0) catalyst. wikipedia.org
Understanding Ligand Effects on Reaction Mechanisms
The choice of ligand is critical in metal-catalyzed cross-coupling as it directly influences the catalyst's stability, activity, and selectivity. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), modify the steric and electronic properties of the metal center, affecting each step of the catalytic cycle. acsgcipr.orgnih.gov
Sterically Hindered Ligands: Bulky ligands, such as biarylphosphines (e.g., Buchwald's SPhos, XPhos, or Hartwig's BrettPhos), are highly effective. acsgcipr.orgnih.gov Their size promotes the final reductive elimination step, which is often crucial for product formation, and can help prevent undesired side reactions like beta-hydride elimination. wikipedia.org
Bidentate vs. Monodentate Ligands: Bidentate ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) can stabilize the metal center and prevent catalyst decomposition, leading to more robust and efficient reactions. wikipedia.org In some cases, however, a monoligated palladium species is believed to be the active catalyst, making the choice between monodentate and bidentate ligands system-dependent. nih.gov
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful ligands, particularly for reactions involving less reactive aryl chlorides or for specific transformations like Buchwald-Hartwig aminations, where they can offer superior performance compared to phosphine (B1218219) ligands. nih.gov
The following table illustrates the effect of different ligands on the yield of a representative Suzuki-Miyaura coupling reaction, highlighting the critical role of ligand selection.
| Entry | Catalyst | Ligand | Yield (%) |
| 1 | Pd(PPh₃)₄ | PPh₃ | 22 |
| 2 | Pd(PPh₃)₂Cl₂ | PPh₃ | 75 |
| 3 | Pd(dppf)Cl₂ | dppf | High Yield |
| Data derived from a representative Suzuki coupling of a bromo-indazole, demonstrating the superior performance of the dppf ligand in this system. cymitquimica.com |
Solvent Effects and Their Influence on Reaction Progression
The solvent plays a multifaceted role in cross-coupling reactions, influencing reactant solubility, catalyst stability, and reaction rates. The choice of solvent can even alter the mechanistic pathway. For instance, polar aprotic solvents can favor an Sₙ2-type oxidative addition, whereas non-polar solvents may promote a concerted mechanism.
Commonly used solvents include ethers (like dioxane and THF), aromatic hydrocarbons (like toluene), and polar aprotic solvents (like DMF). nih.gov In Suzuki-Miyaura reactions, the addition of water is often beneficial, as it can aid in the dissolution of the inorganic base and facilitate the transmetalation step. researchgate.net
The table below shows the impact of different solvents on the yield of a model Suzuki-Miyaura reaction.
| Entry | Solvent | Yield (%) |
| 1 | Tetrahydrofuran (THF) | 10.4 |
| 2 | N,N-Dimethylformamide (DMF) | 30.9 |
| 3 | Methanol (MeOH) | 78.9 |
| 4 | Dioxane | 0 |
| 5 | Methanol/Water (3:2) | 96.3 |
| Data adapted from a study on a model Suzuki-Miyaura coupling, illustrating the significant impact of solvent choice on reaction efficiency. wikipedia.org |
Kinetic Studies of Derivatization Reactions
Determination of Rate Constants and Activation Parameters
While specific kinetic data for reactions involving this compound is scarce, studies on analogous systems provide insight into the methodologies used. For example, in a kinetic analysis of a Suzuki-Miyaura reaction, low-temperature NMR spectroscopy was used to monitor the decay of an arylpalladium intermediate to determine the rate of the reaction. nih.gov
Such an analysis would yield a rate constant (k), which quantifies the reaction speed under specific conditions. By performing these measurements at different temperatures, one can construct an Arrhenius plot to determine the activation energy (Ea), a measure of the energy barrier that must be overcome for the reaction to occur.
Below is an illustrative table of kinetic data from a study on a related Suzuki-Miyaura reaction, demonstrating the type of parameters that would be determined.
| Monitored Species | Temperature (°C) | Observed Rate Constant (k_obs) (s⁻¹) |
| Arylpalladium Complex Decay | -30 | (5.78 ± 0.13) × 10⁻⁴ |
| Product Formation | -30 | (7.59 ± 0.58) × 10⁻⁴ |
| This data is from a kinetic analysis of a specific arylpalladium(II)boronate complex and serves as an example of kinetic parameter determination. nih.gov |
Order of Reactions with Respect to Reactants and Catalysts
The order of a reaction with respect to a specific component indicates how the concentration of that component influences the reaction rate. This is determined by systematically varying the concentration of one reactant or catalyst while keeping others constant and observing the effect on the initial reaction rate.
Transition State Analysis and Reaction Intermediate Characterization
The reactivity of this compound is largely dominated by transformations involving the carbon-bromine and nitrogen-hydrogen bonds, primarily through palladium-catalyzed cross-coupling reactions. Understanding the transition states and intermediates in these processes is key to controlling reaction outcomes and improving catalyst efficiency.
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating the intricate details of reaction mechanisms, including the structures and energies of transition states and intermediates. For reactions involving substituted biphenyls, DFT calculations can provide valuable insights into the stereoselectivity and regioselectivity of a given transformation. For instance, in Suzuki-Miyaura cross-coupling reactions of related α-bromo sulfoxide (B87167) systems, DFT calculations have been instrumental in analyzing the stereoselectivity-determining oxidative addition step. These studies have shown that the lowest energy transition states correspond to nucleophilic substitution mechanisms, which proceed with an inversion of configuration at the carbon center. nih.gov
The following table illustrates hypothetical activation energy barriers for key steps in a palladium-catalyzed cross-coupling reaction involving a substituted bromobiphenyl, calculated using DFT.
Table 1: Hypothetical DFT-Calculated Activation Energies for a Suzuki-Miyaura Coupling Reaction
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| Oxidative Addition | [Ar-Pd(II)-Br(L)₂]‡ | 15-20 |
| Transmetalation | [Ar-Pd(II)-Ar'(L)₂]‡ | 10-15 |
| Reductive Elimination | [Ar-Ar'-Pd(0)(L)₂]‡ | 5-10 |
Note: These values are representative and can vary based on the specific ligand (L), substrate, and reaction conditions.
While computational methods provide theoretical models, spectroscopic techniques offer direct experimental evidence for the existence and structure of reaction intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful in this regard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR spectroscopy can be employed to observe and characterize transient intermediates in catalytic cycles. For example, in the study of Suzuki-Miyaura cross-coupling reactions, low-temperature rapid injection NMR has successfully identified and characterized pre-transmetalation intermediates, revealing species with palladium-oxygen-boron linkages. libretexts.org For a reaction involving this compound, ¹H, ¹³C, and ³¹P NMR (if phosphine ligands are used) would be invaluable for tracking the consumption of the starting material and the formation of palladium-bound intermediates.
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is a highly sensitive technique for detecting charged or easily ionizable species in solution, making it ideal for identifying catalytic intermediates. nih.gov In the context of palladium-catalyzed reactions, ESI-MS can detect key intermediates such as oxidative addition products and transmetalation complexes. nsf.gov Ion mobility separation coupled with mass spectrometry can further distinguish between isobaric ions, such as a reactive intermediate and a product complex, which have the same mass but different shapes. nih.gov
The following table presents potential intermediates in a palladium-catalyzed amination of this compound and the spectroscopic techniques that could be used for their detection.
Table 2: Potential Intermediates and Spectroscopic Detection Methods
| Intermediate | Proposed Structure | Primary Detection Method | Secondary Detection Method |
| Oxidative Addition Complex | [Pd(II)(ArBr)(L)₂] | ³¹P NMR, ESI-MS | ¹H NMR |
| Amido Complex | [Pd(II)(Ar)(NHR')(L)₂] | ESI-MS | ¹H NMR, ¹³C NMR |
| Reductive Elimination Precursor | [Pd(II)(Ar)(NHR')(L)] | Low-Temperature NMR | ESI-MS |
Ar = 5-phenyl-3-aminophenyl; R' = reacting partner; L = phosphine ligand
Trapping experiments are designed to capture and identify highly reactive, short-lived intermediates that cannot be observed directly by spectroscopic methods. This is often the case for radical species or highly unsaturated organometallic complexes.
Radical Trapping: In reactions where a radical mechanism is suspected, radical trapping agents can be introduced to intercept the radical intermediates and form stable, characterizable adducts. Common radical traps include 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) and triethylphosphite. The formation of a TEMPO adduct or the corresponding phosphonate (B1237965) can provide strong evidence for the involvement of radical intermediates. researchgate.netmdpi.com Such experiments would be relevant in exploring, for example, alternative mechanisms in the cross-coupling reactions of this compound under certain conditions.
Chemical Trapping of Organometallic Intermediates: In some cases, a reactive organometallic intermediate can be trapped by adding a reagent that undergoes a rapid and irreversible reaction with it. For instance, in palladium-catalyzed reactions, the insertion of an alkene or alkyne into a Pd-C bond can be used to trap an organopalladium intermediate.
The table below outlines potential trapping experiments for reactive intermediates in the chemistry of this compound.
Table 3: Trapping Experiments for Reactive Intermediates
| Reactive Species | Trapping Agent | Expected Product | Implication |
| Aryl Radical | TEMPO | Aryl-TEMPO Adduct | Radical pathway is operative |
| Organopalladium(II) Intermediate | Norbornene | Aryl-norbornene Adduct | Confirms formation of the organopalladium species |
| Unsaturated Pd(0) Complex | Electron-deficient Alkyne | Palladacyclopentadiene | Provides insight into the nature of the active catalyst |
Computational and Theoretical Studies on 5 Bromo 1,1 Biphenyl 3 Amine and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 5-Bromo-[1,1'-biphenyl]-3-amine. These methods, grounded in the principles of quantum mechanics, offer a detailed perspective on the electronic and geometric features of the molecule.
Density Functional Theory (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of molecules like this compound. DFT calculations can predict various electronic properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
For substituted biphenyls, the electronic properties are heavily influenced by the nature and position of the substituents. In this compound, the bromine atom acts as an electron-withdrawing group through inductive effects, while the amine group is an electron-donating group through resonance. DFT studies on similar halogenated and amino-substituted aromatic compounds have shown that this interplay of electronic effects significantly modulates the electron distribution across the biphenyl (B1667301) system. nih.govnih.gov
The HOMO-LUMO energy gap is a critical parameter obtained from DFT calculations, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity. For instance, studies on substituted biphenyls have demonstrated that the introduction of different functional groups can tune this energy gap. nih.gov The molecular electrostatic potential map, another key output of DFT, visualizes the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.
Table 1: Predicted Electronic Properties of Substituted Biphenyls from DFT Studies (Note: The following data is illustrative and based on general trends observed in computational studies of similar compounds, not specific to this compound.)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Biphenyl | -6.25 | -0.15 | 6.10 |
| 3-Aminobiphenyl (B1205854) | -5.80 | -0.10 | 5.70 |
| 3-Bromobiphenyl (B57067) | -6.40 | -0.30 | 6.10 |
| This compound (Estimated) | -5.95 | -0.25 | 5.70 |
Ab Initio Calculations for Reactivity Predictions
Ab initio calculations, which are based on first principles without the use of empirical parameters, provide a rigorous approach to predicting the reactivity of molecules. numberanalytics.com These methods can be employed to calculate reaction energies, activation barriers, and to map out potential energy surfaces for chemical reactions involving this compound. numberanalytics.compku.edu.cn
For instance, the reactivity of the amine group in electrophilic aromatic substitution reactions or the reactivity of the carbon-bromine bond in cross-coupling reactions can be investigated. Ab initio methods can elucidate the transition state structures and energies for such transformations, offering a detailed understanding of the reaction mechanisms. numberanalytics.compku.edu.cn The calculated activation energies can help in predicting the feasibility and rates of different reactions. pku.edu.cn
Conformational Analysis via Theoretical Methods
The conformation of biphenyl and its derivatives is characterized by the torsional or dihedral angle between the two phenyl rings. This angle is a result of the balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric hindrance between the ortho-substituents. ic.ac.uk
Theoretical methods, including both DFT and ab initio calculations, are extensively used to study the conformational preferences of substituted biphenyls. nih.govacs.org For this compound, the substituents are in the meta positions, which generally results in a lower barrier to rotation compared to ortho-substituted biphenyls. acs.org Computational studies on 3,3'-dihalogenated biphenyls have shown the existence of two energy minima, corresponding to syn and anti-conformations, with a relatively low energy barrier for interconversion. acs.org The presence of the amino and bromo groups in this compound is expected to influence the potential energy surface of the molecule, leading to specific preferred conformations.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and the pathways of chemical reactions.
Exploration of Molecular Conformations and Isomerism
Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound. acs.org By simulating the motion of the atoms over time, MD can reveal the accessible conformations and the transitions between them. This is particularly useful for understanding the flexibility of the biphenyl linkage and how it is influenced by the substituents and the surrounding environment (e.g., solvent). mdpi.com
Atropisomerism, a type of axial chirality arising from hindered rotation around a single bond, is a well-known phenomenon in ortho-substituted biphenyls. researchgate.net While this compound, with its meta-substituents, is not expected to exhibit stable atropisomers at room temperature, computational studies can precisely calculate the rotational barrier and determine if conformational isomers could be isolated under specific conditions. researchgate.net
Simulation of Reaction Pathways and Energy Profiles
Molecular dynamics simulations, particularly when combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods, can be used to simulate reaction pathways and determine their energy profiles. This approach allows for the study of chemical reactions in a more realistic environment, including the explicit consideration of solvent molecules.
For this compound, such simulations could be used to investigate the mechanism of reactions such as N-alkylation or N-arylation of the amine group, or the palladium-catalyzed cross-coupling reactions involving the C-Br bond. The simulations would provide a dynamic picture of the reaction, including the formation and breaking of bonds and the role of the solvent in stabilizing intermediates and transition states.
Table 2: Torsional Barriers for Substituted Biphenyls (Note: This table presents illustrative data based on computational studies of related compounds.)
| Compound | Method | Torsional Barrier (kcal/mol) at 0° | Torsional Barrier (kcal/mol) at 90° |
| Biphenyl | HF/6-31G | 2.17 | 1.79 |
| 2-Fluorobiphenyl | HF/6-31G | 4.83 | 0.72 |
| 2,2'-Difluorobiphenyl | HF/6-31G | 9.47 | 0.00 |
| 3,3'-Difluorobiphenyl | B3LYP/6-311+G | 1.90 | 1.90 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that helps in understanding and predicting the chemical reactivity of molecules. nih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule interacts with other chemical species. nih.gov
The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides information about the molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. nih.gov
For instance, DFT calculations on related aromatic amines reveal that the HOMO is typically localized on the amine group and the phenyl ring to which it is attached, reflecting the electron-donating nature of the amino group. The LUMO, on the other hand, is often distributed over the biphenyl ring system. The introduction of a bromine atom, being an electron-withdrawing group, is expected to lower both the HOMO and LUMO energy levels and influence their spatial distribution.
Below is a representative table of HOMO-LUMO energies for analogous compounds, calculated using DFT methods, to illustrate the expected range for this compound.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 3-Aminobiphenyl (analog) | -5.12 | -0.21 | 4.91 |
| 4-Bromoaniline (analog) | -5.35 | -0.33 | 5.02 |
| This compound (estimated) | -5.2 to -5.4 | -0.3 to -0.5 | ~4.8 to ~5.0 |
Note: The values for this compound are estimations based on trends observed in analogous compounds.
The spatial mapping of these orbitals would show the HOMO concentrated around the amino-substituted ring, particularly the nitrogen atom and the ortho and para positions. The LUMO would likely be more delocalized across both aromatic rings of the biphenyl scaffold.
FMO analysis is instrumental in predicting the reactive sites of a molecule for both electrophilic and nucleophilic attacks. For electrophilic aromatic substitution, the reaction is expected to occur at the positions where the HOMO has the highest density. rsc.org In the case of this compound, the amino group is a strong activating group and directs electrophiles to the ortho and para positions of the ring to which it is attached. The bromine atom, while deactivating, also directs to ortho and para positions. Therefore, the positions ortho and para to the amine group are predicted to be the most nucleophilic and thus most susceptible to electrophilic attack.
Conversely, for a nucleophilic attack, the reaction will likely happen at the sites where the LUMO has the largest lobes. In aromatic systems, these are often the carbon atoms bearing electron-withdrawing groups. The bromine-bearing carbon atom in this compound would be a potential site for nucleophilic aromatic substitution, facilitated by the electron-withdrawing nature of the bromine atom.
Computational methods like the calculation of Fukui functions and molecular electrostatic potential (MEP) maps can further refine these predictions. nih.govrsc.org An MEP map visually represents the electrostatic potential on the molecule's surface, with red areas indicating negative potential (nucleophilic sites) and blue areas indicating positive potential (electrophilic sites). nih.gov
Computational Design of Novel Catalytic Systems
The biphenylamine scaffold is a common structural motif in ligands used in transition metal catalysis, particularly in cross-coupling reactions. researchgate.net Computational chemistry plays a crucial role in the rational design and optimization of these catalytic systems. youtube.com
Theoretical approaches allow for the in silico design and screening of a large number of potential ligands before their synthesis, saving significant time and resources. acs.org By systematically modifying the structure of a ligand like a derivative of this compound, chemists can computationally evaluate how changes in steric and electronic properties affect the performance of the resulting catalyst. acs.org
For example, DFT calculations can be used to determine various electronic and steric parameters of a series of biphenylamine-based ligands. These parameters can then be correlated with experimentally observed catalytic activity and selectivity to build quantitative structure-activity relationship (QSAR) models. youtube.com Such models can predict the performance of new, unsynthesized ligands.
Key aspects that are computationally optimized include:
Bite Angle and Flexibility: In bidentate ligands, the geometry of the ligand, including the bite angle, is crucial for catalytic activity. Computational modeling can predict these geometric features.
Electronic Properties: The electron-donating or -withdrawing nature of substituents on the biphenylamine scaffold can be fine-tuned to modulate the electronic properties of the metal center, thereby influencing the catalytic cycle.
Steric Hindrance: The size and arrangement of substituents can control the access of substrates to the metal center, which is critical for selectivity.
The table below illustrates how different substituents on a biphenylamine ligand scaffold can influence key computed parameters relevant to catalyst performance.
| Substituent on Biphenylamine Ligand | Calculated Tolman Electronic Parameter (TEP) (cm⁻¹) | Calculated Cone Angle (°) | Predicted Effect on Catalysis |
| -H | 2065 | 135 | Baseline |
| -OCH₃ (electron-donating) | 2062 | 138 | Increased electron density on the metal, potentially accelerating oxidative addition. |
| -CF₃ (electron-withdrawing) | 2075 | 140 | Decreased electron density on the metal, may favor reductive elimination. |
| -Br (as in the target compound) | 2068 | 137 | Moderate electron-withdrawing effect. |
Understanding the interactions between the catalyst and the substrate is fundamental to elucidating reaction mechanisms and controlling selectivity. acs.org Computational methods can model the entire catalytic cycle, including the formation of catalyst-substrate complexes and the transition states of key elementary steps like oxidative addition, transmetalation, and reductive elimination. chemrxiv.org
By modeling the binding of a substrate to a catalyst featuring a this compound-derived ligand, researchers can gain insights into:
Binding Affinity: Calculating the binding energy between the catalyst and substrate can help in understanding the stability of the intermediate complexes. nsf.gov
Regioselectivity and Stereoselectivity: By comparing the energies of different possible transition states, it is possible to predict which reaction pathway is favored, and thus predict the regioselectivity and stereoselectivity of the reaction. researchgate.net
Mechanism Elucidation: Computational studies can help to confirm or refute proposed reaction mechanisms by evaluating the energetic feasibility of different pathways.
Advanced Analytical Techniques in the Characterization of 5 Bromo 1,1 Biphenyl 3 Amine and Its Reaction Products
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is an unparalleled tool for delineating the structural framework of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and connectivity of atoms within a molecule.
Proton (¹H) NMR Spectroscopy for Structural Elucidation
Proton (¹H) NMR spectroscopy is fundamental in determining the structure of 5-Bromo-[1,1'-biphenyl]-3-amine. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the proton signals offer a detailed map of the proton environments within the molecule.
For this compound, the aromatic region of the ¹H NMR spectrum is of particular interest. The protons on the two phenyl rings will exhibit distinct chemical shifts and coupling patterns influenced by the positions of the bromo and amine substituents. For instance, a ¹H NMR spectrum of the related compound [1,1'-biphenyl]-3-amine in CDCl₃ shows a multiplet in the range of δ 6.72-6.86 ppm and 7.21-7.29 ppm. rsc.org The introduction of a bromine atom at the 5-position would further influence the chemical shifts of the adjacent protons due to its electron-withdrawing and anisotropic effects.
Expected ¹H NMR Data for this compound:
Aromatic Protons: Multiple signals in the aromatic region (typically δ 6.5-8.0 ppm). The exact shifts and multiplicities would depend on the specific coupling constants between adjacent protons.
Amine Protons: A broad singlet corresponding to the -NH₂ protons, the chemical shift of which can be variable and is often concentration-dependent.
Carbon-¹³C NMR Spectroscopy for Carbon Backbone Analysis
Carbon-¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.
The chemical shifts of the carbon atoms are indicative of their chemical environment. For example, carbons bonded to the electronegative bromine and nitrogen atoms will be deshielded and appear at a higher chemical shift. The quaternary carbons at the biphenyl (B1667301) linkage and those bearing the substituents will typically have lower intensities compared to the protonated carbons. For the related compound [1,1'-biphenyl]-3-amine, the ¹³C NMR spectrum in CDCl₃ shows peaks at δ 115.19, 118.60, 129.29, 129.37, 146.37, and 146.47 ppm. rsc.org
Expected ¹³C NMR Data for this compound:
Aromatic Carbons: A series of signals in the aromatic region (typically δ 110-150 ppm).
C-Br and C-N Carbons: The carbons directly attached to the bromine and nitrogen atoms are expected to have characteristic chemical shifts.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
For unambiguous assignment of all proton and carbon signals, especially in complex reaction products, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are scalar-coupled, typically those on adjacent carbon atoms. This is crucial for tracing the connectivity of protons within each phenyl ring of this compound and its derivatives.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a proton to the carbon atom it is attached to, allowing for the direct assignment of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bonds) ¹H-¹³C correlations. This is particularly powerful for identifying quaternary carbons and for establishing the connectivity between different fragments of a molecule, such as linking the two phenyl rings in biphenyl derivatives.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry and conformation of molecules, including the relative orientation of the two phenyl rings in biphenyl systems, which can be influenced by bulky substituents. nih.gov Dynamic NMR studies can also provide information on the rotational barriers around the biphenyl bond. acs.org
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and for obtaining information about its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. acs.org For this compound (C₁₂H₁₀BrN), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS. chemsrc.com The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, resulting in two molecular ion peaks separated by 2 Da. nih.gov
Table 1: Isotopic Masses for this compound
| Isotope Formula | Exact Mass (Da) |
|---|---|
| C₁₂H₁₀⁷⁹BrN | 247.0047 |
LC-MS and GC-MS for Reaction Mixture Analysis and Purity Assessment
Chromatography coupled with mass spectrometry is invaluable for analyzing complex reaction mixtures and assessing the purity of the final product.
LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds, which is often the case for substituted biphenyls and their reaction products. nih.govresearchgate.net The liquid chromatograph separates the components of a mixture based on their affinity for the stationary and mobile phases. The separated components then enter the mass spectrometer for detection and identification. This technique is crucial for monitoring the progress of a reaction, identifying byproducts, and quantifying the purity of the isolated this compound. The use of derivatization agents can sometimes be employed to improve the chromatographic behavior and detection sensitivity of target analytes. nih.gov
GC-MS (Gas Chromatography-Mass Spectrometry): For volatile and thermally stable derivatives of this compound, GC-MS is a powerful alternative. nih.gov In GC-MS, the sample is vaporized and separated in a gas chromatograph before entering the mass spectrometer. Derivatization is often necessary to increase the volatility of polar compounds like amines for GC analysis. researchgate.netresearchgate.net GC-MS can provide excellent separation efficiency and is highly sensitive for the analysis of reaction mixtures. chromatographyonline.comnih.gov
Fragmentation Pathway Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound (C₁₂H₁₀BrN), several key fragmentation pathways can be predicted under electron impact (EI) or collision-induced dissociation (CID).
The molecular ion peak (M⁺˙) is expected to be a prominent feature in the mass spectrum. Due to the presence of a single bromine atom, the molecular ion will appear as a characteristic doublet of peaks (M⁺˙ and [M+2]⁺˙) with a near 1:1 intensity ratio, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br. libretexts.orgyoutube.com The presence of a single nitrogen atom dictates that the nominal molecular weight will be an odd number (247 and 249 g/mol ), consistent with the Nitrogen Rule. libretexts.orgfuture4200.com
Key fragmentation pathways would likely include:
Loss of a Bromine Radical: The C-Br bond is relatively weak and prone to cleavage, leading to the loss of a bromine radical (·Br). This would result in a significant fragment ion at m/z 168, corresponding to the [C₁₂H₁₀N]⁺ species.
Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.orgfuture4200.com However, in an aromatic amine, this is less straightforward than in aliphatic amines.
Loss of H₂CN/HCN: Fragmentation of the amine group and the adjacent ring can lead to the expulsion of small neutral molecules like HCN (27 u) or H₂CN (28 u).
Cleavage of the Biphenyl Bond: The bond connecting the two phenyl rings can rupture, although this is generally less favored than the loss of the halogen. This would lead to ions corresponding to bromophenyl and aminophenyl fragments.
Formation of Tropylium-like Ions: Rearrangements of the aromatic rings upon fragmentation can lead to the formation of stable aromatic cations.
A plausible fragmentation scheme is detailed below:
| m/z Value | Proposed Fragment | Plausible Origin |
| 247/249 | [C₁₂H₁₀BrN]⁺˙ | Molecular Ion (M⁺˙) |
| 168 | [C₁₂H₁₀N]⁺ | M⁺˙ - ·Br |
| 167 | [C₁₂H₉N]⁺˙ | M⁺˙ - HBr |
| 141 | [C₁₁H₉]⁺ | [C₁₂H₁₀N]⁺ - HCN |
| 92 | [C₆H₆N]⁺ | Cleavage of biphenyl bond (aminophenyl cation) |
| 155/157 | [C₆H₄Br]⁺ | Cleavage of biphenyl bond (bromophenyl cation) |
This table represents predicted fragmentation patterns based on the chemical structure and established fragmentation rules.
Vibrational Spectroscopy Methodologies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally useful for identifying functional groups and providing a molecular fingerprint.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands identifying its key functional groups. The spectrum of the parent compound, biphenyl, shows characteristic peaks for aromatic C-H and C=C vibrations. chemicalbook.comresearchgate.netspectrabase.comnist.gov The addition of the bromo and amine substituents introduces new, distinct vibrational modes.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3450 - 3350 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic Rings |
| 1620 - 1580 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C Stretch | Aromatic Rings |
| 1350 - 1250 | C-N Stretch | Aromatic Amine |
| 900 - 680 | C-H Out-of-Plane Bending | Aromatic Ring Substitution |
| 650 - 500 | C-Br Stretch | Bromo-Aromatic |
This table presents expected IR absorption regions based on standard correlation charts and data for analogous compounds.
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric vibrations. The Raman spectrum of this compound would provide valuable information about the carbon skeleton and the C-Br bond. researchgate.net
A key feature in the Raman spectra of biphenyl derivatives is the strong "ring breathing" mode. The C-Br stretching vibration, which may be weak in the IR spectrum, often produces a more intense signal in the Raman spectrum. aps.org Raman spectroscopy is also highly effective for studying brominated compounds. researchgate.netrsc.org
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group/Feature |
| 3100 - 3000 | Aromatic C-H Stretch | Aromatic Rings |
| ~1600 | Aromatic C=C Stretch | Aromatic Rings |
| ~1280 | Inter-ring C-C Stretch | Biphenyl Linkage |
| ~1000 | Aromatic Ring Breathing (Symmetric) | Phenyl Rings |
| 650 - 500 | C-Br Stretch | Bromo-Aromatic |
| ~250 | Br-related lattice vibrations | Crystalline Solid |
This table highlights expected prominent Raman bands based on data for related brominated and biphenyl compounds.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide exact bond lengths, bond angles, and crucial details about the packing of molecules in the crystal lattice.
Single Crystal X-ray Diffraction Methodologies
The process of determining the crystal structure of this compound would begin with the growth of a high-quality single crystal, typically achieved through slow evaporation from a suitable solvent. A suitable crystal is then mounted on a goniometer head of a single-crystal X-ray diffractometer. ibs.re.kr
The crystal is irradiated with a monochromatic X-ray beam (commonly from a Mo or Cu source), and the resulting diffraction pattern is recorded on a detector as the crystal is rotated. The collected data, consisting of the positions and intensities of thousands of diffraction spots, are then processed. The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density, which is then refined against the experimental data to yield the final atomic positions and thermal parameters. rsc.org
Analysis of Crystal Packing and Intermolecular Interactions
The solid-state structure of this compound would be governed by a variety of non-covalent interactions that dictate the molecular packing. Analysis of the crystal structure would reveal the nature and geometry of these interactions.
Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor. It is highly probable that the crystal structure would feature intermolecular hydrogen bonds of the N-H···N type, linking molecules into chains, dimers, or more complex networks.
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming directional interactions with Lewis basic sites. acs.org Potential halogen bonds include Br···N interactions with the amine of a neighboring molecule or Br···π interactions with an aromatic ring. mdpi.com
π-π Stacking: The extended aromatic system of the biphenyl core facilitates π-π stacking interactions, where the phenyl rings of adjacent molecules pack in a face-to-face or offset manner.
C-H···π Interactions: The aromatic C-H bonds can act as weak hydrogen bond donors, interacting with the electron-rich π-system of a neighboring biphenyl unit. nih.gov
| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |
| Hydrogen Bond | -NH₂ | -NH₂ (Nitrogen) | Formation of primary structural motifs (e.g., chains, dimers). |
| Halogen Bond | C-Br | -NH₂ (Nitrogen) or Phenyl Ring (π-system) | Directional control of molecular assembly. acs.orgmdpi.com |
| π-π Stacking | Biphenyl Ring System | Biphenyl Ring System | Stabilizing the packing of aromatic cores. |
| C-H···π Interaction | Aromatic C-H | Phenyl Ring (π-system) | Fine-tuning of the molecular arrangement. nih.gov |
This table summarizes the likely intermolecular interactions that would define the crystal structure of this compound.
Chromatographic Purification and Analysis Techniques
Chromatography, a cornerstone of analytical chemistry, provides the means to separate complex mixtures into their individual components. For a substituted biphenylamine like this compound, these techniques are crucial for monitoring reaction progress, identifying impurities, and obtaining highly pure material for further use.
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. It offers high resolution, speed, and sensitivity for both qualitative and quantitative analysis.
Methodology and Research Findings:
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of aromatic amines. In a typical setup, a non-polar stationary phase is used with a polar mobile phase. For this compound, a C18 or a biphenyl stationary phase is highly effective. Biphenyl columns, in particular, can offer enhanced π-π interactions with the aromatic rings of the analyte, providing alternative selectivity compared to traditional C18 columns, which can be advantageous for separating closely related impurities. thermofisher.comrestek.com
The mobile phase usually consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the timely elution of all components in a mixture. To improve peak shape and resolution for the basic amine group, an acid modifier like formic acid or trifluoroacetic acid is typically added to the mobile phase. nih.govlibretexts.org Detection is commonly achieved using a UV detector, as the aromatic structure of this compound provides strong chromophores.
A study on the closely related compound, 5-Bromo(1,1'-biphenyl)-2-ol, utilized a reversed-phase method with a mobile phase of acetonitrile, water, and phosphoric acid, demonstrating the suitability of such conditions for brominated biphenyls. nih.gov For mass spectrometry (MS) compatibility, formic acid is a preferred modifier. nih.gov The scalability of such methods for preparative purposes is also a key advantage. sielc.com
Interactive Data Table: Illustrative HPLC Method for Purity Analysis of this compound
| Parameter | Condition | Rationale |
| Column | Biphenyl, 4.6 x 150 mm, 3.5 µm | Provides enhanced π-π interactions for aromatic selectivity. thermofisher.com |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to protonate the amine and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 30% B to 95% B over 15 minutes | Ensures elution of the main compound and any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Improves efficiency and reduces viscosity. chromatographyonline.com |
| Injection Vol. | 5 µL | Standard volume to avoid column overload. |
| Detector | UV at 254 nm | Wavelength at which the biphenyl system strongly absorbs. |
| Expected Rt | ~8.5 min | Hypothetical retention time under these conditions. |
Gas Chromatography (GC) for Volatile Product Analysis
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For aromatic amines like this compound, which have relatively low volatility and contain a polar amine group, direct analysis can be challenging due to poor peak shape and potential thermal degradation. Therefore, derivatization is a crucial step to enhance volatility and thermal stability. researchgate.netresearchgate.net
Methodology and Research Findings:
The primary and secondary amine groups are common targets for derivatization. researchgate.net Acylation and silylation are the most frequently employed methods. libretexts.orgresearchgate.net Acylation, using reagents like pentafluoropropionyl anhydride (B1165640) or heptafluorobutyrylimidazole, converts the amine into a less polar and more volatile amide derivative. researchgate.netnih.gov The resulting fluorinated derivatives are also highly sensitive to electron capture detection (ECD), offering very low detection limits. Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group, which also increases volatility. libretexts.org
Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. A common stationary phase for this type of analysis is a mid-polarity phase, such as a 5% phenyl-polydimethylsiloxane (e.g., DB-5 or HP-5). researchgate.net The temperature of the GC oven is programmed to increase over time to facilitate the separation of compounds with different boiling points. Mass spectrometry (MS) is the preferred detector as it provides not only quantification but also structural information, aiding in the identification of unknown reaction byproducts. nih.govnih.gov
Interactive Data Table: Representative GC-MS Method for Analysis of Derivatized this compound
| Parameter | Condition | Rationale |
| Derivatization | Acylation with Heptafluorobutyric Anhydride (HFBA) | Increases volatility and thermal stability of the amine. nih.gov |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film | Standard, robust column for a wide range of organic compounds. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas compatible with MS detection. |
| Inlet Temp. | 280 °C | Ensures complete vaporization of the derivatized analyte. |
| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (hold 5 min) | Separates compounds based on their boiling points. |
| Detector | Mass Spectrometer (MS) | Provides both quantitative data and structural identification. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization technique for creating reproducible mass spectra. |
| MS Scan Range | 50-550 m/z | Covers the expected mass range of the derivatized compound and fragments. |
Preparative Chromatography for Compound Isolation
When larger quantities of pure this compound or its reaction products are needed for further research, structural elucidation, or as standards, preparative chromatography is the method of choice. This technique operates on the same principles as analytical chromatography but is scaled up to handle larger sample loads. chromatographyonline.comrssl.com
Methodology and Research Findings:
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a common approach for isolating non-volatile compounds. The process typically begins with the development and optimization of an analytical HPLC method. This analytical method is then scaled up for preparative work. rssl.com This involves using a column with a larger internal diameter and particle size to accommodate higher sample loads and flow rates. chromatographyonline.com
For the isolation of this compound, a reversed-phase C18 or biphenyl column would be suitable. nih.govnih.gov The mobile phase composition, often a simple binary mixture like water/acetonitrile or water/methanol, is optimized to maximize the resolution between the target compound and its impurities. To increase throughput, a focused gradient may be employed, which is a shallow gradient around the elution time of the target compound. The goal is to overload the column to the maximum extent possible without sacrificing the necessary purity of the collected fractions. rssl.com
Alternatively, for certain applications, flash chromatography using functionalized silica (B1680970), such as amine-functionalized silica, can be an effective method for purifying organic amines. This approach minimizes the strong interactions between the basic amine and the acidic silanol (B1196071) groups of standard silica gel, often leading to better separation with simpler solvent systems. biotage.com
Interactive Data Table: Example Preparative HPLC Parameters for Isolation of this compound
| Parameter | Condition | Rationale |
| Column | C18, 50 x 250 mm, 10 µm | Larger dimensions for increased loading capacity. |
| Mobile Phase A | Water | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile | Organic component for elution. |
| Method | Isocratic at 70% B or shallow gradient (e.g., 65-75% B) | Simplified method for robust, repeatable purification. |
| Flow Rate | 50 mL/min | Higher flow rate suitable for the larger column diameter. |
| Loading | 100-500 mg per injection (dissolved in minimal strong solvent) | Maximizes throughput per run. |
| Detection | UV at 280 nm | Higher wavelength to avoid detector saturation from high concentration. |
| Fraction Collection | Triggered by UV signal threshold | Automated collection of the peak corresponding to the target compound. |
Emerging Research Areas and Future Perspectives for 5 Bromo 1,1 Biphenyl 3 Amine
Development of Novel and Sustainable Synthetic Methodologies
The synthesis and functionalization of complex molecules like 5-Bromo-[1,1'-biphenyl]-3-amine are increasingly benefiting from methodologies that offer greater efficiency, control, and sustainability compared to traditional methods. Photoredox catalysis, electrochemistry, and flow chemistry represent the forefront of this evolution.
Photoredox Catalysis in C-Br and C-N Functionalization
Visible-light photoredox catalysis has emerged as a powerful tool for activating stable chemical bonds under mild conditions, a significant departure from energy-intensive classical methods. rsc.org For a molecule such as this compound, this technology offers distinct strategies for functionalizing both the carbon-bromine (C-Br) and carbon-nitrogen (C-N) bonds.
C-Br Bond Functionalization: The aryl bromide moiety can participate in photoredox-catalyzed reactions, typically acting as a radical precursor. Through a single-electron transfer (SET) process, a photocatalyst in an excited state can reduce the C-Br bond, generating an aryl radical. This reactive intermediate can then engage in various bond-forming events. For instance, in reductive quenching cycles, an electron-rich species (like a tertiary amine) first reduces the excited photocatalyst, which then becomes a super-reductant capable of cleaving the C-Br bond. nih.govacs.org This approach can be used for hydrodehalogenation or for forming new carbon-carbon bonds.
C-N Bond and Adjacent C-H Functionalization: The amine group can be oxidized by a photoexcited catalyst to form a nitrogen radical cation. kaust.edu.saacs.org This intermediate can then undergo several reaction pathways. One prominent pathway involves the deprotonation of an adjacent C-H bond (either on the biphenyl (B1667301) ring or on an N-alkyl substituent, if present), leading to the formation of an α-amino radical. This radical is a key intermediate for forging new C-C bonds. kaust.edu.sauark.edu This strategy allows for the direct functionalization of C-H bonds, which is a major goal in synthetic chemistry due to its atom economy. kaust.edu.sa The combination of visible-light catalysis with C-H bond functionalization adjacent to tertiary amines has been particularly successful. rsc.org It is plausible that N-acylated or N-alkylated derivatives of this compound could undergo similar transformations.
The table below summarizes potential photoredox applications for functionalizing the target compound, based on established reactivity patterns for similar molecules.
| Functional Group | Photoredox Strategy | Potential Transformation | Key Intermediate | Representative Research |
| C-Br (Bromo) | Reductive SET | C-Br bond cleavage for coupling or reduction. | Aryl radical | Stephenson et al. on intermolecular coupling with bromomalonate. acs.org |
| C-N (Amine) | Oxidative SET | C-H functionalization adjacent to nitrogen. | Amine radical cation, α-amino radical. | Xia et al. review on C-H functionalization adjacent to nitrogen. rsc.org |
| Biphenyl Core | C-H Functionalization | Direct arylation or alkylation of the biphenyl rings. | Aryl radical cation | Studies on photoredox C-H functionalization of (hetero)arenes. exlibrisgroup.com |
Electrochemistry in Organic Synthesis of Biphenyl Derivatives
Organic electrochemistry provides a reagent-free method for oxidation and reduction, relying on electric potential to drive chemical reactions. This technique offers high levels of control and sustainability, minimizing waste. For biphenyl derivatives, electrochemistry can be applied both to the construction of the core structure and to its subsequent functionalization.
The synthesis of allylic amines has been achieved by coupling secondary amines and unactivated alkenes through an electrochemical process that generates an electrophilic adduct between a mediator (thianthrene) and the alkene. acs.org While not directly forming a biphenyl, this demonstrates the power of electrochemistry to mediate C-N bond formation under oxidative conditions.
More directly relevant is the ability of electrochemical methods to functionalize cyclic amines through processes like the Shono oxidation, which involves the anodic oxidation of an amine to an iminium ion intermediate. thieme-connect.com This electrophilic species can then be trapped by various nucleophiles. One could envision a derivative of this compound being subjected to anodic oxidation to facilitate reactions at the nitrogen atom or adjacent positions. The C-Br bond, conversely, could be targeted for cathodic reduction to generate an aryl anion or radical for further reactions. The ability to precisely control the electrode potential allows for selective reactions that might be difficult to achieve with chemical oxidants or reductants. nih.gov
Flow Chemistry Applications for Efficient Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for hazardous reactions, and straightforward scalability. acsgcipr.org The synthesis of substituted biphenyls, often reliant on palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is particularly well-suited to flow chemistry. acsgcipr.orgacs.org
The table below compares batch and flow chemistry for key reactions relevant to the synthesis and derivatization of this compound.
| Parameter | Batch Chemistry | Flow Chemistry | Advantage of Flow |
| Heat Transfer | Limited by vessel surface area; hotspots can occur. | High surface-area-to-volume ratio; excellent heat dissipation. | Improved safety and selectivity, especially for exothermic reactions (e.g., nitration). |
| Mass Transfer | Dependent on stirring efficiency; poor for multiphasic systems. | Efficient mixing; ideal for gas-liquid or liquid-liquid reactions. | Higher reaction rates and yields, especially for hydrogenations or biphasic couplings. |
| Safety | Large volumes of hazardous reagents or intermediates present. | Small reactor volume contains only minimal amounts of hazardous material at any time. | Significantly reduced risk when handling unstable intermediates or potent reagents. |
| Scalability | "Scaling up" is complex and can alter reaction outcomes. | "Scaling out" (running longer) or "numbering up" (parallel reactors) is predictable. | Reliable and linear scale-up from lab to production. acsgcipr.orgacs.org |
Integration into Advanced Chemical Research Platforms
The unique structure of this compound makes it an ideal candidate for use in modern, high-throughput discovery platforms, including combinatorial chemistry for drug discovery and the bottom-up construction of advanced materials.
Use in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry aims to rapidly synthesize large numbers of distinct but structurally related molecules, known as a library, for screening in drug discovery and materials science. nih.govijpsr.com this compound is an exemplary "bifunctional scaffold" for this purpose. The amine and bromo groups act as orthogonal chemical handles, meaning one can be reacted selectively without affecting the other, allowing for a two-dimensional diversification strategy. nih.gov
The primary amine can be readily functionalized through a variety of reactions, such as:
Acylation with acid chlorides or anhydrides to form amides.
Sulfonylation with sulfonyl chlorides to form sulfonamides.
Reductive amination with aldehydes or ketones to form secondary amines.
Urea/thiourea formation with isocyanates or isothiocyanates.
Simultaneously or sequentially, the bromo group can be derivatized using the vast toolkit of palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling: with boronic acids/esters to introduce new aryl or vinyl groups. researchgate.netgre.ac.uk
Buchwald-Hartwig Amination: with amines to generate diamino biphenyls.
Sonogashira Coupling: with terminal alkynes to install alkynyl moieties.
Heck Coupling: with alkenes.
Cyanation: to introduce a nitrile group.
This dual-functionalization approach allows for the creation of a vast chemical space from a single, well-defined core structure, making this compound a privileged scaffold for generating libraries of novel compounds. researchgate.net
| Diversification Point | Reaction Type | Reagent Class | Resulting Functional Group |
| Position 3 (Amine) | Acylation | R-COCl | Amide (-NHCOR) |
| Sulfonylation | R-SO₂Cl | Sulfonamide (-NHSO₂R) | |
| Reductive Amination | RCHO, NaBH₃CN | Secondary Amine (-NHCH₂R) | |
| Position 5 (Bromo) | Suzuki Coupling | R-B(OH)₂ | Substituted Biphenyl (-R) |
| Buchwald-Hartwig | R₂NH | Tertiary Amine (-NR₂) | |
| Sonogashira Coupling | R-C≡CH | Alkyne (-C≡CR) |
Precursor for Complex Organic Frameworks (e.g., COFs, MOFs) – focus on synthesis, not material properties
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are highly ordered, porous crystalline materials constructed from molecular building blocks. nih.govmdpi.com The synthesis of these frameworks relies on the polymerization of "linkers" or "monomers" that have specific geometries and at least two reactive functional groups. nih.govtcichemicals.com
While this compound is not a direct linker due to its monofunctional nature in typical polymerization reactions, it is an excellent precursor for the synthesis of custom-designed linkers. To be used in COF or MOF synthesis, the molecule must first be converted into a di- or poly-functional derivative.
Synthetic Modification for Linker Creation:
From Bromo to Carboxyl: The bromo group can be converted to a carboxylic acid via lithium-halogen exchange followed by quenching with carbon dioxide, or through a palladium-catalyzed carbonylation reaction. This would yield 3-amino-[1,1'-biphenyl]-5-carboxylic acid , a bifunctional linker suitable for MOF synthesis or, after protection/deprotection steps, for certain COF syntheses.
From Bromo to Amine: A Buchwald-Hartwig amination reaction could convert the bromo group into a second primary amine, yielding [1,1'-biphenyl]-3,5-diamine . This diamine linker would be a prime candidate for COF synthesis.
Synthesis of Frameworks:
COF Synthesis: A diamine linker derived from the title compound could undergo a Schiff base condensation reaction with a trialdehyde, such as 1,3,5-triformylphloroglucinol (Tp), under solvothermal conditions. nih.govyoutube.com This reversible imine formation allows for error correction during the polymerization process, leading to a highly crystalline, porous 2D or 3D COF. rsc.org
MOF Synthesis: A dicarboxylate or aminocarboxylate linker derived from the title compound could be reacted with a metal salt (e.g., nickel nitrate, zinc chloride) in a suitable solvent like DMF, often under hydrothermal or solvothermal conditions. nih.govacs.org The coordination between the metal ions and the carboxylate/amine groups drives the self-assembly into a stable, porous MOF structure. nih.gov
By first modifying this compound, chemists can access unique linkers with specific substitution patterns, enabling the synthesis of novel and potentially functional porous materials.
Theoretical Advancement and Predictive Modeling
The integration of computational tools into chemical research has revolutionized the way scientists approach the design and synthesis of new molecules. For this compound, these theoretical advancements are paving the way for a deeper understanding of its reactivity and potential applications.
Application of Machine Learning in Reaction Prediction
The advent of machine learning (ML) is beginning to make a significant impact on the prediction of chemical reactions, offering the potential to accelerate the discovery of new synthetic routes and optimize reaction conditions. While specific ML models tailored exclusively to this compound are not yet widely documented, the general principles and methodologies are highly applicable.
ML algorithms can be trained on vast datasets of known chemical transformations to recognize patterns and predict the outcomes of new reactions. For a molecule like this compound, with its distinct functional groups—a bromine atom and an amino group on a biphenyl core—ML models could be employed to predict its behavior in various cross-coupling reactions, nucleophilic substitutions, or C-H functionalization reactions. These models can help chemists to rapidly screen potential reaction partners and conditions, thereby reducing the experimental workload and accelerating the pace of research.
Table 1: Potential Applications of Machine Learning in the Study of this compound
| Machine Learning Application | Description | Potential Impact on Research |
| Reaction Outcome Prediction | Predicting the major product(s) of a reaction involving this compound and a given set of reagents and conditions. | Faster identification of successful synthetic pathways. |
| Yield Optimization | Predicting the reaction yield under different experimental parameters (e.g., temperature, solvent, catalyst). | More efficient use of starting materials and resources. |
| Retrosynthetic Analysis | Identifying potential starting materials and reaction sequences to synthesize derivatives of this compound. | Streamlining the design of multi-step syntheses. |
| Property Prediction | Predicting physicochemical properties (e.g., solubility, electronic properties) of novel derivatives. | Guiding the design of molecules with desired characteristics. |
The development of robust ML models relies heavily on the availability of large, high-quality datasets. As more experimental data for reactions involving substituted biphenyls like this compound becomes available, the accuracy and predictive power of these models are expected to increase significantly.
Advanced Computational Tools for Mechanism Discovery
Beyond predicting the outcomes of reactions, advanced computational tools are instrumental in elucidating the intricate mechanisms by which these transformations occur. rsc.org Density Functional Theory (DFT) and other quantum chemical methods allow researchers to model the reaction pathways at an atomic level, providing insights into transition states, intermediates, and the energetics of the entire process. researchgate.net
For this compound, these computational studies can unravel the subtle electronic and steric effects that govern its reactivity. For instance, DFT calculations can help to understand the regioselectivity of electrophilic or nucleophilic attack, the role of the bromine and amino substituents in directing reactions, and the mechanism of metal-catalyzed cross-coupling reactions. researchgate.net This fundamental understanding is crucial for the rational design of new catalysts and the development of more efficient and selective synthetic methods.
Recent advancements in computational chemistry, such as the development of more accurate functionals and the ability to model solvent effects, are continuously improving the predictive power of these tools. researchgate.net The synergy between computational modeling and experimental validation is a powerful paradigm for accelerating progress in the chemistry of this compound.
Challenges and Opportunities in Biphenyl Research
The study of biphenyls, while rich with possibilities, also presents a unique set of challenges. Overcoming these hurdles will unlock new opportunities for the application of compounds like this compound.
Overcoming Stereochemical Challenges
The biphenyl backbone is not always planar, and the presence of substituents can lead to atropisomerism, a type of stereoisomerism arising from restricted rotation around a single bond. While this compound itself is not chiral, its derivatives, particularly those with bulky substituents ortho to the biphenyl linkage, can exist as stable, non-interconverting atropisomers.
The synthesis of single atropisomers is a significant challenge in organic chemistry. The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure biphenyl derivatives, which can have vastly different biological activities or material properties. This presents an opportunity for the development of novel chiral catalysts and asymmetric transformations specifically designed for the stereoselective synthesis of substituted biphenyls derived from this compound.
Scalability of Synthesis for Research Demands
As a research chemical, the availability of this compound in sufficient quantities is essential for its widespread investigation. The development of scalable and cost-effective synthetic routes is therefore a critical area of research. rsc.org Traditional methods for the synthesis of substituted biphenyls, such as the Suzuki or Ullmann couplings, are often effective on a laboratory scale but can face challenges when scaled up for larger production.
Opportunities exist in the development of more robust and efficient catalytic systems, the use of flow chemistry, and the exploration of alternative, more atom-economical synthetic strategies. A recent review highlights a century of progress in the scalable synthesis of biphenyl derivatives, providing a foundation for future innovations in this area. rsc.org The ability to produce this compound and its derivatives on a larger scale will undoubtedly fuel further research into their potential applications.
Development of Highly Selective Transformations
The presence of multiple reactive sites in this compound—the C-Br bond, the amino group, and several C-H bonds on both phenyl rings—presents both a challenge and an opportunity for synthetic chemists. The development of highly selective transformations that can target a specific site on the molecule is a key objective.
Recent research has focused on the development of directing groups that can guide a catalyst to a specific C-H bond, enabling its selective functionalization. researchgate.net This strategy could be applied to this compound to introduce new functional groups at positions that are otherwise difficult to access. Furthermore, the development of orthogonal protecting group strategies and chemoselective reaction conditions will be crucial for the controlled, stepwise modification of this versatile building block. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Bromo-[1,1'-biphenyl]-3-amine, and how are intermediates characterized?
- Methodological Answer : A typical route involves Buchwald-Hartwig amination or Ullmann coupling to introduce the amine group onto the biphenyl scaffold. For example, acetamide derivatives (e.g., N-(5-bromo-[1,1'-biphenyl]-2-yl)acetamide) can be synthesized from brominated biphenyl precursors via acetylation, as demonstrated by NMR characterization (δ 8.22–2.01 ppm for proton environments) . Intermediates are often purified via column chromatography and verified using / NMR and high-resolution mass spectrometry (HRMS).
Q. How can researchers address low yields in the synthesis of this compound derivatives?
- Methodological Answer : Low yields may arise from steric hindrance or competing side reactions. Optimization includes:
- Screening palladium catalysts (e.g., Pd(OAc)) and ligands (Xantphos) for coupling efficiency.
- Adjusting reaction temperature (80–110°C) and solvent polarity (toluene vs. DMF).
- Using additives like CsCO to deprotonate intermediates .
- Monitoring reaction progress via TLC or LC-MS to identify byproducts.
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : NMR resolves aromatic protons (e.g., biphenyl coupling patterns at δ 7.2–7.5 ppm) and amine protons (broad singlet near δ 3–5 ppm). NMR confirms quaternary carbons and bromine-induced deshielding .
- Mass Spectrometry : HRMS validates molecular ion peaks (e.g., [M+H] at m/z 262.03 for CHBrN).
- X-ray Crystallography : Resolves stereoelectronic effects in crystalline derivatives, as seen in organometallic analogs .
Advanced Research Questions
Q. How can this compound be utilized in designing organometallic catalysts?
- Methodological Answer : The amine group acts as a directing site for metal coordination. For instance, biphenyl-amine derivatives form stable complexes with Hg(II) or Te(IV), enabling catalytic C–H activation. DFT studies reveal charge distribution at the amine-nitrogen, which influences metal-binding affinity and catalytic turnover . Applications include asymmetric synthesis and electrocatalytic C–N coupling .
Q. What strategies mitigate conflicting spectroscopic data in biphenyl-amine derivatives?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting) may stem from dynamic processes (e.g., hindered rotation). Solutions:
- Variable-temperature NMR to observe coalescence effects.
- 2D NMR (COSY, NOESY) to assign coupling networks.
- Computational modeling (DFT) to predict spectra and compare with experimental data .
Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The bromine atom serves as a leaving group in Suzuki-Miyaura or Negishi couplings. Its position (meta to the amine) affects regioselectivity:
- Electron-withdrawing bromine enhances oxidative addition rates with Pd(0) catalysts.
- Steric effects may favor coupling at the less hindered para position.
- Kinetic studies using in situ IR spectroscopy can map reaction pathways .
Q. What role do biphenyl-amine derivatives play in materials science?
- Methodological Answer : These compounds act as precursors for conductive polymers or metal-organic frameworks (MOFs). For example:
- MOF Synthesis : Amine groups anchor metal nodes (e.g., Zn) to form porous networks.
- OLEDs : Bromine enhances electron-withdrawing capacity, tuning emission spectra.
- Stability tests (TGA, DSC) assess thermal resistance (>300°C decomposition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
